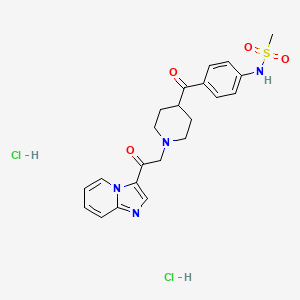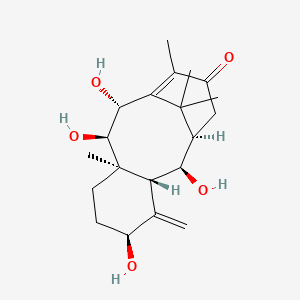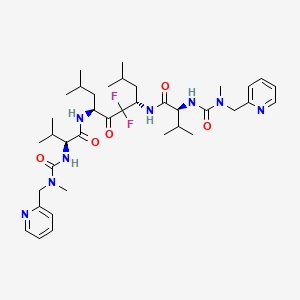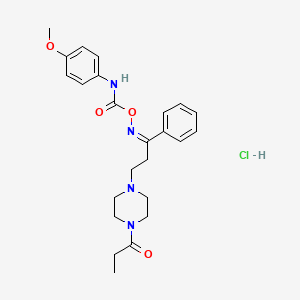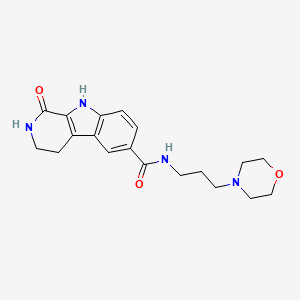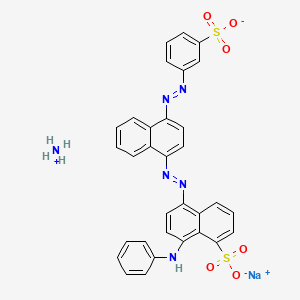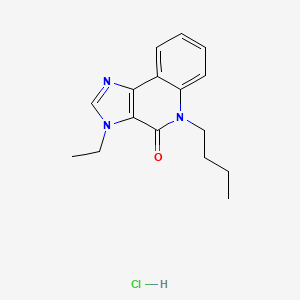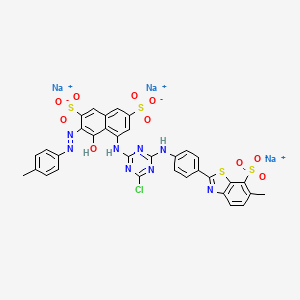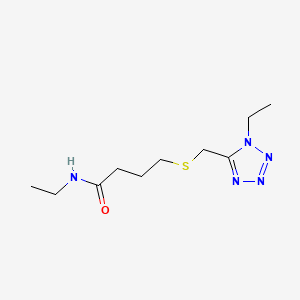
2,2'-((Dimethylgermylene)dithio)bis(ethylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Dimethylgermylene)dithio)bis(ethylamine) typically involves the reaction of dimethylgermanium dichloride with ethylamine in the presence of a sulfur source. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran or toluene.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The ethylamine groups can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Germanium dioxide.
Reduction: Dimethylgermanium hydrides.
Substitution: Various substituted germanium amines.
Aplicaciones Científicas De Investigación
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2,2’-((Dimethylgermylene)dithio)bis(ethylamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of redox states and the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-dithio-bis(ethylamine): Similar structure but lacks the germanium atom.
Dimethylgermanium dichloride: Precursor used in the synthesis of the compound.
Ethylamine: Basic building block in the synthesis.
Uniqueness
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) is unique due to the presence of germanium, which imparts distinct chemical properties and potential applications not observed in similar compounds. The combination of germanium with sulfur and nitrogen atoms enhances its reactivity and versatility in various chemical reactions.
Propiedades
Número CAS |
91485-88-0 |
|---|---|
Fórmula molecular |
C6H18GeN2S2 |
Peso molecular |
255.0 g/mol |
Nombre IUPAC |
2-[2-aminoethylsulfanyl(dimethyl)germyl]sulfanylethanamine |
InChI |
InChI=1S/C6H18GeN2S2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 |
Clave InChI |
MBBWBBMSJRKZJP-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(SCCN)SCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


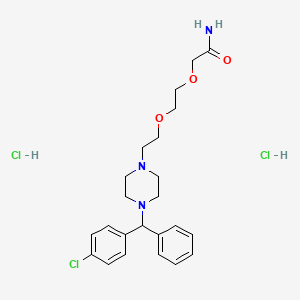
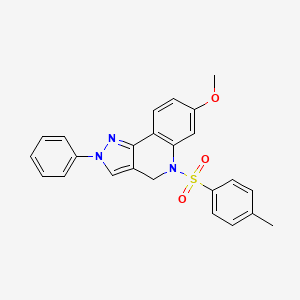
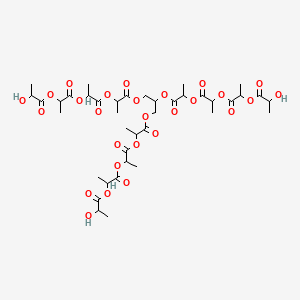
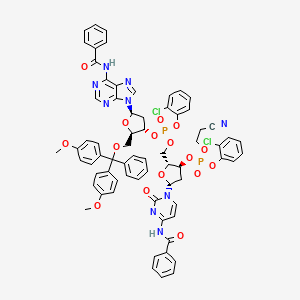
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
